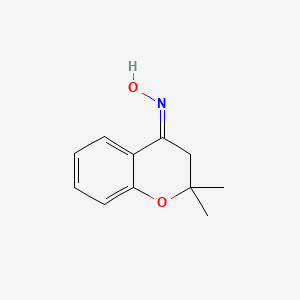

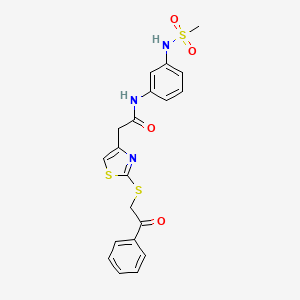

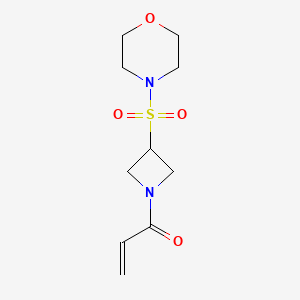

2-Dimethyl-4-chromanone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . An enantioselective designing of 2, 3-dimethyl-4-chromanone ring attachment was attempted for the synthesis of potent calophyllum coumarins as anti-HIV 1 .Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

Chromanone acts as a versatile scaffold exhibiting a wide range of pharmacological activities . The presence of azolyl ring at 3-position, halogen (Chloro) group at the 7-position and/or an alkyl (especially methyl) group at the 2-position of the chromane ring resulted in an enhancement of anti-seizure efficiency in O-(2,4-dichlorobenzyl) oxime series .Physical And Chemical Properties Analysis

The 1 H and 13 C NMR data confirm the structures of 3–13 . In the 1 H NMR spectra, the aldehyde proton for 2 was observed at 9.86 ppm. The azomethine protons for 3–13 were observed between 8.02 and 8.82 ppm .Aplicaciones Científicas De Investigación

Synthesis and Derivative Production

Research has explored the reduction of oximes, including 2,2-dimethyl-4-chromanone oxime, yielding products such as 2,2-dimethyl-4-amino chroman and other derivatives. These reductions and transformations highlight the compound's role in synthesizing various chroman derivatives, which are crucial in different scientific fields, particularly in organic chemistry and materials science (Dudykina et al., 1969).

Chemical Reactions and Structural Studies

The compound serves as a starting material for exploring different chemical reactions, including its interaction with formaldehyde. This has led to the isolation of various dimeric products, contributing to a deeper understanding of the chemical behavior of chromanone compounds in different environments (Ninagawa et al., 1978).

Potential in Drug Discovery and Medicinal Chemistry

While avoiding specific mentions of drug use and dosage, it's notable that the chroman-4-one scaffold, of which this compound is a part, is significant in drug discovery. Its structural diversity makes it a valuable building block in organic synthesis and drug design, contributing to the development of potential therapeutic agents (Emami et al., 2015).

Photochemical Properties and Material Science

The compound's derivatives, such as 5-hydroxy-4-chromanones, have been studied for their properties as UV-absorbers. This application is essential in material science, particularly in the development of photostable materials and UV protection technologies (Ninagawa et al., 1982).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This work might stimulate new ideas in further modification of multitarget anti-cancer agents and therapeutic approaches .

Propiedades

IUPAC Name |

(NZ)-N-(2,2-dimethyl-3H-chromen-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)7-9(12-13)8-5-3-4-6-10(8)14-11/h3-6,13H,7H2,1-2H3/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPBZFJOCVCFBX-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)C2=CC=CC=C2O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C/C(=N/O)/C2=CC=CC=C2O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)

![(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)

![4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2580895.png)